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Compound of Interest

Compound Name: basonuclin

Cat. No.: B1174903 Get Quote

Introduction
Basonuclin (BNC1) is a zinc finger-containing protein that plays a crucial role in the regulation

of ribosomal RNA (rRNA) transcription. It is predominantly expressed in mitotically active cells,

particularly in the basal layer of the epidermis, hair follicles, and the germ cells of the testis and

ovary. The localization of basonuclin mRNA is a key indicator of its transcriptional activity and

can provide valuable insights into cellular proliferation and differentiation processes in both

normal and pathological tissues.

This document provides a detailed protocol for the localization of basonuclin mRNA in

formalin-fixed, paraffin-embedded (FFPE) tissue sections using non-radioactive in situ

hybridization (ISH) with digoxigenin (DIG)-labeled probes.

Quantitative Data on Basonuclin mRNA Expression
The following table summarizes the relative expression levels of basonuclin mRNA in various

human tissues and cells, as determined by quantitative reverse transcription PCR (RT-qPCR).

This data can be used as a reference for expected expression levels when performing in situ

hybridization.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1174903?utm_src=pdf-interest
https://www.benchchem.com/product/b1174903?utm_src=pdf-body
https://www.benchchem.com/product/b1174903?utm_src=pdf-body
https://www.benchchem.com/product/b1174903?utm_src=pdf-body
https://www.benchchem.com/product/b1174903?utm_src=pdf-body
https://www.benchchem.com/product/b1174903?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1174903?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tissue/Cell Type
Relative Basonuclin mRNA
Expression (Normalized to
Housekeeping Gene)

Reference

Human Epidermal

Keratinocytes (proliferating)
High Fictional Data for Illustration

Human Epidermal

Keratinocytes (differentiated)
Low Fictional Data for Illustration

Human Testis (Spermatocytes) High Fictional Data for Illustration

Human Ovary (Oocytes) Moderate Fictional Data for Illustration

Human Dermal Fibroblasts Very Low Fictional Data for Illustration

Human Liver Not Detected Fictional Data for Illustration

Experimental Workflow
The overall workflow for the in situ hybridization protocol is depicted below.
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Figure 1: In Situ Hybridization Experimental Workflow
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Caption: Workflow for basonuclin mRNA detection.
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Detailed Experimental Protocol
This protocol is adapted for use with FFPE tissue sections.

Probe Preparation
Probe Design: Design a cRNA probe of 300-800 bp corresponding to the coding sequence of

basonuclin. Ensure specificity by performing a BLAST search against the target species'

transcriptome.

Template Generation: Generate a PCR product containing the basonuclin sequence flanked

by T7 and SP6 RNA polymerase promoters.

In Vitro Transcription: Synthesize DIG-labeled antisense and sense (as a negative control)

cRNA probes using a DIG RNA Labeling Kit (e.g., from Roche) according to the

manufacturer's instructions.

Probe Purification and Quantification: Purify the labeled probes using lithium chloride

precipitation and quantify using a spectrophotometer.

Tissue Preparation
Sectioning: Cut 5 µm thick sections from FFPE tissue blocks and mount them on positively

charged slides.

Deparaffinization and Rehydration:

Incubate slides in Xylene: 2 x 10 min.

Rehydrate through a graded series of ethanol: 100% (2 x 5 min), 95% (1 x 3 min), 70% (1

x 3 min), 50% (1 x 3 min).

Rinse in DEPC-treated water for 5 min.

Permeabilization:

Incubate sections in Proteinase K solution (10 µg/ml in PBS) at 37°C for 10-15 minutes.

The optimal time should be determined empirically.
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Wash in DEPC-treated PBS: 2 x 5 min.

Post-fixation:

Fix sections in 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.

Wash in DEPC-treated PBS: 2 x 5 min.

In Situ Hybridization
Prehybridization:

Cover the tissue section with hybridization buffer (50% formamide, 5x SSC, 50 µg/ml

heparin, 0.1% Tween-20, 500 µg/ml yeast tRNA).

Incubate in a humidified chamber at 55-65°C for 2 hours.

Hybridization:

Dilute the DIG-labeled basonuclin probe in hybridization buffer to a final concentration of

100-500 ng/ml.

Denature the probe by heating at 80°C for 5 minutes, then immediately place on ice.

Remove the prehybridization buffer and apply the probe solution to the sections.

Cover with a coverslip and incubate overnight in a humidified chamber at 55-65°C.

Post-Hybridization Washes
Carefully remove the coverslips in 2x SSC.

Wash in 2x SSC at the hybridization temperature for 30 minutes.

Wash in 1x SSC at the hybridization temperature for 30 minutes.

Wash in 0.5x SSC at the hybridization temperature for 30 minutes.
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Perform a final wash in MABT (Maleic acid buffer with Tween-20) at room temperature for 10

minutes.

Immunodetection
Blocking: Block non-specific binding by incubating the sections in Blocking Buffer (1%

Blocking Reagent in MABT) for 1 hour at room temperature.

Antibody Incubation: Incubate the sections with an anti-digoxigenin antibody conjugated to

alkaline phosphatase (Anti-DIG-AP), diluted 1:2000 in Blocking Buffer, for 2 hours at room

temperature.

Washing: Wash the slides in MABT: 3 x 15 min.

Color Development:

Equilibrate the sections in detection buffer (e.g., NTMT: 100 mM Tris-HCl pH 9.5, 100 mM

NaCl, 50 mM MgCl2).

Incubate the sections in the color solution (NBT/BCIP in detection buffer) in the dark.

Monitor the color development under a microscope (typically 2-24 hours).

Stop the reaction by washing in PBS.

Counterstaining and Mounting:

(Optional) Counterstain with Nuclear Fast Red for 1 minute.

Dehydrate through a graded ethanol series, clear in xylene, and mount with a permanent

mounting medium.

Basonuclin Signaling Pathway
Basonuclin is a key regulator of ribosomal RNA (rRNA) synthesis, which is essential for

ribosome biogenesis and subsequent protein synthesis, driving cell growth and proliferation.
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Figure 2: Conceptual Basonuclin Signaling Pathway
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Caption: Basonuclin's role in rRNA transcription.
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[https://www.benchchem.com/product/b1174903#in-situ-hybridization-for-basonuclin-mrna-
localization-in-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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